molecular formula C25H26FN3O3S B3469819 N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-N-phenylmethanesulfonamide

N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-N-phenylmethanesulfonamide

Cat. No.: B3469819
M. Wt: 467.6 g/mol
InChI Key: QOULYYGXHKQUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-N-phenylmethanesulfonamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-N-phenylmethanesulfonamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-N-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles/Electrophiles: Various halides, amines, and other reactive species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-N-phenylmethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-N-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: Another piperazine derivative with neuroprotective properties.

    N-{4-[4-(2-chlorophenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: Similar structure but with different substituents, leading to variations in biological activity.

Uniqueness

N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-N-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3S/c1-33(31,32)29(22-7-3-2-4-8-22)19-20-11-13-21(14-12-20)25(30)28-17-15-27(16-18-28)24-10-6-5-9-23(24)26/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOULYYGXHKQUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-N-phenylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-N-phenylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-N-phenylmethanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-N-phenylmethanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-N-phenylmethanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-N-phenylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.